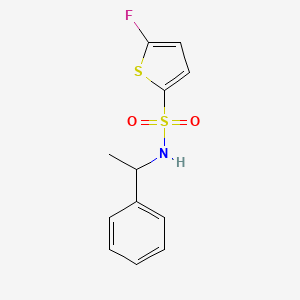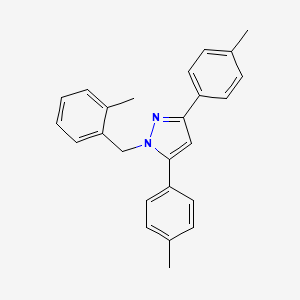![molecular formula C16H15N3O4S B10925198 (2E)-2-methyl-3-phenyl-N'-[(1E)-1-(2,4,6-trioxo-1,3-thiazinan-5-ylidene)ethyl]prop-2-enehydrazide](/img/structure/B10925198.png)
(2E)-2-methyl-3-phenyl-N'-[(1E)-1-(2,4,6-trioxo-1,3-thiazinan-5-ylidene)ethyl]prop-2-enehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-METHYL-3-PHENYL-N’~1~-[1-(2,4,6-TRIOXO-1,3-THIAZINAN-5-YLIDEN)ETHYL]ACRYLOHYDRAZIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a thiazine ring, an acrylhydrazide moiety, and phenyl and methyl groups, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-3-PHENYL-N’~1~-[1-(2,4,6-TRIOXO-1,3-THIAZINAN-5-YLIDEN)ETHYL]ACRYLOHYDRAZIDE typically involves multi-step organic reactions. The process begins with the preparation of the thiazine ring, followed by the introduction of the acrylhydrazide moiety. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-METHYL-3-PHENYL-N’~1~-[1-(2,4,6-TRIOXO-1,3-THIAZINAN-5-YLIDEN)ETHYL]ACRYLOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-METHYL-3-PHENYL-N’~1~-[1-(2,4,6-TRIOXO-1,3-THIAZINAN-5-YLIDEN)ETHYL]ACRYLOHYDRAZIDE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-METHYL-3-PHENYL-N’~1~-[1-(2,4,6-TRIOXO-1,3-THIAZINAN-5-YLIDEN)ETHYL]ACRYLOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-METHYL-3-PHENYL-1,3-THIAZINAN-5-YLIDEN: Shares the thiazine ring structure but lacks the acrylhydrazide moiety.
3-PHENYL-1,3-THIAZINAN-5-YLIDEN: Similar structure but without the methyl group.
2-METHYL-3-PHENYL-ACRYLOHYDRAZIDE: Contains the acrylhydrazide moiety but lacks the thiazine ring.
Uniqueness
2-METHYL-3-PHENYL-N’~1~-[1-(2,4,6-TRIOXO-1,3-THIAZINAN-5-YLIDEN)ETHYL]ACRYLOHYDRAZIDE is unique due to its combination of a thiazine ring, acrylhydrazide moiety, and phenyl and methyl groups. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.
Properties
Molecular Formula |
C16H15N3O4S |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
(E)-N-[(E)-1-(6-hydroxy-2,4-dioxo-1,3-thiazin-5-yl)ethylideneamino]-2-methyl-3-phenylprop-2-enamide |
InChI |
InChI=1S/C16H15N3O4S/c1-9(8-11-6-4-3-5-7-11)13(20)19-18-10(2)12-14(21)17-16(23)24-15(12)22/h3-8,22H,1-2H3,(H,19,20)(H,17,21,23)/b9-8+,18-10+ |
InChI Key |
CHNQXOJKPJVZCC-RRPIPXOHSA-N |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C(=O)N/N=C(\C)/C2=C(SC(=O)NC2=O)O |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C(=O)NN=C(C)C2=C(SC(=O)NC2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N,N-dimethyl-2-[2-oxo-4-(trifluoromethyl)pyrimido[1,2-a]benzimidazol-1(2H)-yl]acetamide](/img/structure/B10925153.png)
![2-{3-[(2-Chlorophenoxy)methyl]-4-methoxyphenyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B10925155.png)

![4-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-5-[1-(3-methyl-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B10925158.png)
![N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-{[4-(2-methylpropyl)-5-(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10925164.png)
![4-(4-ethylphenyl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-6-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B10925166.png)
![N-[1-(3-methoxybenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10925169.png)
![4-hydroxy-5-{(1E)-N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]ethanimidoyl}-2H-1,3-thiazine-2,6(3H)-dione](/img/structure/B10925180.png)

![4-(2-oxopyrrolidin-1-yl)-N-[2-(1H-pyrazol-1-yl)benzyl]benzenesulfonamide](/img/structure/B10925190.png)
![3-[2-methyl-6-oxo-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B10925191.png)
